molecular formula C18H24O3 B13410074 4-Hydroxyestr-4-ene-3,17-dione

4-Hydroxyestr-4-ene-3,17-dione

Cat. No.: B13410074
M. Wt: 288.4 g/mol
InChI Key: BCVWOEMXIUATAJ-ATYZGLLASA-N
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Description

4-Hydroxyestr-4-ene-3,17-dione (systematic name: 4-hydroxy-4-androstene-3,17-dione) is a steroidal compound characterized by a hydroxyl group at the C4 position, a 3-keto group, and a 17-keto group. It is a potent aromatase inhibitor, effectively suppressing the conversion of androgens to estrogens by binding irreversibly to the aromatase enzyme .

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-4-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,21H,2-9H2,1H3/t10-,11-,12-,14+,18+/m1/s1

InChI Key

BCVWOEMXIUATAJ-ATYZGLLASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)CC[C@H]34)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C(C(=O)CCC34)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. One common method includes the use of microbial biotransformation, where specific strains of fungi such as Aspergillus and Fusarium are employed to introduce the hydroxyl group at the 4-position . This biotransformation process is carried out under controlled conditions, often involving the incubation of the substrate with the microbial culture for several days.

Industrial Production Methods

Industrial production of 4-Hydroxyestr-4-ene-3,17-dione may involve large-scale microbial fermentation processes. These processes utilize optimized strains of microorganisms that have been genetically engineered to enhance the yield and efficiency of the hydroxylation reaction. The fermentation is typically conducted in bioreactors under specific temperature, pH, and nutrient conditions to maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyestr-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-hydroxyandrost-4-ene-3,17-dione.

    Reduction: Reduction reactions can convert it to other hydroxylated derivatives.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound. For example, the oxidation of 4-Hydroxyestr-4-ene-3,17-dione can yield 4-hydroxyandrost-4-ene-3,17-dione, while reduction can produce different hydroxylated steroids .

Mechanism of Action

The mechanism of action of 4-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an intermediate in the biosynthesis of other steroid hormones, such as testosterone and estrone. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various steroid hormones . Additionally, it may exhibit weak androgenic and estrogenic activities, contributing to its pharmacological effects .

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences among key steroidal intermediates:

Compound Core Structure Key Functional Groups Double Bonds
4-Hydroxyestr-4-ene-3,17-dione Androstene C4-OH, C3=O, C17=O Δ⁴
Androst-4-ene-3,17-dione (AD) Androstene C3=O, C17=O Δ⁴
Androsta-1,4-diene-3,17-dione (ADD) Androstadiene C3=O, C17=O Δ¹, Δ⁴
9α-Hydroxy-4-androstene-3,17-dione Androstene C9α-OH, C3=O, C17=O Δ⁴
19-Norandrostenedione Estrane C3=O, C17=O Δ⁴

Notes:

  • The hydroxyl group at C4 in 4-hydroxyestr-4-ene-3,17-dione distinguishes it from AD and ADD, enhancing its aromatase-binding affinity .
  • ADD contains an additional Δ¹ double bond, making it a key intermediate in glucocorticoid synthesis via microbial dehydrogenation .

Functional and Metabolic Roles

  • Aromatase Inhibition: 4-Hydroxyestr-4-ene-3,17-dione exhibits irreversible aromatase inhibition, outperforming dihydrotestosterone and aminoglutethimide in potency . In contrast, AD serves as a substrate for aromatase during estrogen biosynthesis .
  • Microbial Biotransformation :
    AD is converted to ADD by 3-ketosteroid-Δ¹-dehydrogenase (KstD) in Gordonia neofelifaecis, a critical step in industrial glucocorticoid production .
  • Therapeutic Efficacy :
    4-Hydroxyestr-4-ene-3,17-dione causes significant regression of mammary tumors in rats, comparable to 4-acetoxyandrostenedione and 1,4,6-androstatrienedione .

Comparative Pharmacological Data

Aromatase Inhibitory Potency

The following table ranks aromatase inhibitors by potency (human placental microsomes):

Compound Relative Potency Key Mechanism
10-Propargylestr-4-ene-3,17-dione Highest Irreversible suicide substrate
4-Hydroxyestr-4-ene-3,17-dione High Irreversible inactivation
Dihydrotestosterone Moderate Competitive inhibition
Testolactone Low Non-competitive inhibition

Sources :

Key Research Findings

Irreversible Enzyme Binding: 4-Hydroxyestr-4-ene-3,17-dione covalently binds to aromatase, causing permanent inactivation.

Tumor Regression :
In vivo studies show 4-hydroxyestr-4-ene-3,17-dione reduces nitrosomethylurea-induced mammary tumors in rats by >90%, comparable to 4-acetoxyandrostenedione .

Metabolic Stability : Unlike AD, which is rapidly metabolized during estrogen synthesis, 4-hydroxyestr-4-ene-3,17-dione accumulates in tissues, prolonging its therapeutic effect .

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